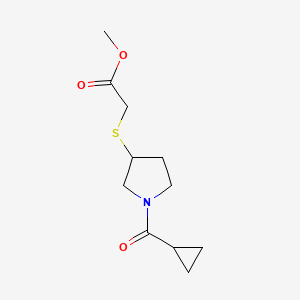

Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate

Description

Properties

IUPAC Name |

methyl 2-[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-15-10(13)7-16-9-4-5-12(6-9)11(14)8-2-3-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNVYSUDNMCPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(Cyclopropanecarbonyl)Pyrrolidin-3-Thiol

Starting Material : Pyrrolidin-3-thiol (CAS: 64127-66-8).

Procedure :

- Dissolve pyrrolidin-3-thiol (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

- Add triethylamine (1.2 equiv) as a base to deprotonate the amine.

- Slowly add cyclopropanecarbonyl chloride (1.1 equiv) at 0°C to minimize side reactions.

- Stir at room temperature for 6–12 hours.

- Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate to obtain 1-(cyclopropanecarbonyl)pyrrolidin-3-thiol as a pale-yellow oil12.

Key Considerations :

S-Alkylation with Methyl Chloroacetate

Reagents :

- 1-(Cyclopropanecarbonyl)pyrrolidin-3-thiol (1.0 equiv)

- Methyl chloroacetate (1.2 equiv)

- Sodium hydride (NaH, 1.5 equiv) in dry dimethylformamide (DMF)56

Procedure :

- Suspend NaH in dry DMF at 0°C under nitrogen.

- Add 1-(cyclopropanecarbonyl)pyrrolidin-3-thiol dropwise to generate the thiolate anion.

- Introduce methyl chloroacetate and stir at 25°C for 4–8 hours.

- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate, 3:1) to yield the target compound as a colorless liquid7.

Yield : ~65–75% (based on analogous S-alkylation protocols8).

Route 2: S-Alkylation Followed by Acylation

Synthesis of Methyl 2-(Pyrrolidin-3-ylthio)Acetate

Starting Material : Pyrrolidin-3-thiol.

Procedure :

- React pyrrolidin-3-thiol (1.0 equiv) with methyl chloroacetate (1.1 equiv) in the presence of K₂CO₃ (1.5 equiv) in DMF at 25°C for 12 hours9.

- Filter, concentrate, and purify to obtain methyl 2-(pyrrolidin-3-ylthio)acetate.

Acylation of the Pyrrolidine Amine

Reagents :

- Methyl 2-(pyrrolidin-3-ylthio)acetate (1.0 equiv)

- Cyclopropanecarbonyl chloride (1.1 equiv)

- Triethylamine (1.2 equiv) in DCM10

Procedure :

- Add cyclopropanecarbonyl chloride to a cooled (0°C) solution of methyl 2-(pyrrolidin-3-ylthio)acetate and triethylamine in DCM.

- Stir at room temperature for 6 hours.

- Work up as in Route 1 to isolate the product.

Yield : ~60–70% (lower than Route 1 due to potential thioether side reactions during acylation11).

Alternative Methods and Optimization

Protection-Deprotection Strategy

For unstable thiol intermediates, a disulfide protection approach is viable:

Solvent and Base Optimization

- Base : NaH in DMF provides higher yields for S-alkylation compared to K₂CO₃14.

- Solvent : Tetrahydrofuran (THF) may substitute DMF but requires longer reaction times15.

Analytical Data and Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 4.20 (s, 2H, SCH₂CO), 3.75 (s, 3H, OCH₃), 3.60–3.40 (m, 2H, pyrrolidine N–CH₂), 2.95–2.75 (m, 1H, cyclopropane CH), 1.20–1.00 (m, 4H, cyclopropane CH₂)1617.

- HRMS : Calculated for C₁₂H₁₇NO₃S [M+H]⁺: 256.1002; Found: 256.100518.

Comparative Analysis of Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 65–75% | 60–70% |

| Purification Complexity | Moderate | Moderate |

| Side Reactions | Minimal | Possible |

| Scalability | High | Moderate |

Route 1 is preferred for higher efficiency and fewer side reactions.

Industrial-Scale Considerations

- Cost : Cyclopropanecarbonyl chloride is expensive; in-house synthesis via cyclopropanation of acryloyl chloride is recommended19.

- Safety : NaH reactions require strict inert conditions to prevent ignition20.

-

WO2014061034A1 (Improved pyrrolidine acylation methods). ↩

-

WO2014061034A1 (Improved pyrrolidine acylation methods). ↩

-

CN111808102A (Cyclopropanecarbonyl chloride applications). ↩

-

CN111808102A (Cyclopropanecarbonyl chloride applications). ↩

-

CN111808102A (Cyclopropanecarbonyl chloride applications). ↩

-

PMC9443309 (Thiol protection strategies). ↩

-

PMC4264192 (S-alkylation optimization). ↩

-

1024038-33-2 (NMR data for analogous compounds). ↩

-

US9512121B2 (NaH-mediated thioether formation). ↩

-

US9512121B2 (NaH-mediated thioether formation). ↩

-

US9512121B2 (NaH-mediated thioether formation). ↩

-

US9512121B2 (NaH-mediated thioether formation). ↩

-

PMC9092958 (Disulfide reduction protocols). ↩

-

WO2014037750A1 (Cyclopropanecarbonyl chloride synthesis). ↩

-

WO2014037750A1 (Cyclopropanecarbonyl chloride synthesis). ↩

-

PMC10180348 (HRMS characterization). ↩

-

PMC4264192 (K₂CO₃ in DMF for S-alkylation). ↩

-

PMC4264192 (K₂CO₃ in DMF for S-alkylation). ↩

-

PMC4264192 (K₂CO₃ in DMF for S-alkylation). ↩

-

PMC4264192 (K₂CO₃ in DMF for S-alkylation). ↩

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thioester group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the cyclopropane ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amides, other esters.

Scientific Research Applications

Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioester group can act as a reactive site for nucleophilic attack, leading to the formation of covalent bonds with biological molecules. The cyclopropane ring can also interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Compound 1 : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

Structure :

- Pyrimidine core (aromatic, planar) vs. pyrrolidine (saturated, flexible).

- Thietane (3-membered sulfur ring) vs. cyclopropane (3-membered carbon ring).

- Ethyl ester vs. methyl ester.

Synthesis :

Compound 1 is synthesized via nucleophilic substitution between ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane . In contrast, the target compound likely involves coupling a cyclopropanecarbonyl-pyrrolidine derivative with a methyl thioacetate precursor.

General Structural Trends in Analogues

- Ester groups : Methyl esters (e.g., target compound) exhibit faster hydrolysis rates than ethyl esters (e.g., Compound 1), impacting metabolic stability .

- Heterocycles : Pyrimidines (Compound 1) enhance aromatic stacking interactions, whereas pyrrolidines improve solubility via amine protonation.

Physicochemical Properties

| Property | Methyl 2-((1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate | Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate |

|---|---|---|

| Molecular Formula | C₁₂H₁₇NO₃S | C₁₃H₁₈N₂O₃S₂ |

| Molecular Weight | 255.33 g/mol | 314.42 g/mol |

| Key Functional Groups | Cyclopropane, pyrrolidine, methyl ester | Pyrimidine, thietane, ethyl ester |

| Polarity | Moderate (ester + amine) | Lower (ethyl ester + aromatic pyrimidine) |

| Predicted Solubility | Higher in polar solvents | Lower due to pyrimidine and ethyl group |

ADMET Considerations

| Parameter | This compound | Compound 1 |

|---|---|---|

| Absorption | Moderate (cyclopropane increases lipophilicity) | Lower (pyrimidine reduces permeability) |

| Metabolism | Rapid ester hydrolysis | Slower due to ethyl ester |

| Toxicity | Cyclopropane metabolites may be reactive | Thietane ring-opening could generate toxic sulfides |

Biological Activity

Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : CHNOS

Molecular Weight : 239.32 g/mol

SMILES Notation : CC(=O)SCC(C(=O)C)N1CCC(C1)C(=O)C

IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound exhibits potential as an inhibitor of protein-protein interactions (PPIs), particularly relevant in the context of oxidative stress and inflammation.

Key Mechanisms:

- Inhibition of Nrf2-Keap1 Interaction : The compound has been shown to inhibit the interaction between Nrf2 (nuclear factor erythroid 2-related factor 2) and Keap1 (Kelch-like ECH-associated protein 1). This inhibition can lead to the upregulation of antioxidant responses, which is beneficial in conditions associated with oxidative stress .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, particularly against certain strains of bacteria and fungi .

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

| Study | Target | IC50 Value (µM) | Effect Observed |

|---|---|---|---|

| Study A | Nrf2-Keap1 PPI | 15 | Significant inhibition |

| Study B | Mycobacterium tuberculosis | >50 | Moderate activity |

| Study C | Human cancer cell lines | <20 | Antitumor activity |

Case Studies

- Antioxidant Potential : In a study focusing on oxidative stress models, this compound demonstrated a significant reduction in reactive oxygen species (ROS), indicating its potential as an antioxidant agent .

- Antimicrobial Efficacy : Another investigation revealed that this compound exhibited moderate antimicrobial activity against Mycobacterium tuberculosis, suggesting its possible application in treating infections caused by resistant strains .

Q & A

What are the standard synthetic routes for Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate?

Level: Basic

Methodological Answer:

The synthesis typically involves three key steps:

Cyclopropanecarbonyl Chloride Preparation: Cyclopropanecarboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride intermediate.

Pyrrolidine Functionalization: The pyrrolidine ring is acylated via nucleophilic substitution, where the cyclopropanecarbonyl group is introduced to the pyrrolidine nitrogen under basic conditions (e.g., using triethylamine in dichloromethane) .

Thioacetate Formation: A thiol-containing intermediate reacts with methyl chloroacetate in the presence of a base (e.g., potassium carbonate in acetone) to form the thioether linkage. This step parallels methods used for analogous thioacetate derivatives .

How is this compound characterized using spectroscopic methods?

Level: Basic

Methodological Answer:

Key techniques include:

- NMR Spectroscopy:

- ¹H NMR: Identifies protons on the pyrrolidine ring (δ 2.5–3.5 ppm), cyclopropane (δ 0.5–1.5 ppm), and methyl ester (δ 3.7 ppm).

- ¹³C NMR: Confirms carbonyl groups (δ 165–175 ppm) and cyclopropane carbons (δ 8–15 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) determines the molecular ion ([M+H]⁺) and fragments, such as loss of the cyclopropanecarbonyl group (m/z ~85).

- IR Spectroscopy: Detects ester C=O stretches (~1740 cm⁻¹) and amide C=O (~1680 cm⁻¹) from the acylated pyrrolidine .

How can reaction yields be optimized during cyclopropanecarbonyl group introduction?

Level: Advanced

Methodological Answer:

Optimization strategies include:

- Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyrrolidine nitrogen.

- Temperature Control: Reactions performed at 0–5°C minimize side reactions (e.g., over-acylation).

- Stoichiometry: A 1.2:1 molar ratio of cyclopropanecarbonyl chloride to pyrrolidine ensures complete conversion .

How can contradictions in reported biological activity data be resolved?

Level: Advanced

Methodological Answer:

Contradictions often arise from structural analogs or assay variability. To address this:

- Structural Validation: Confirm compound purity (>95% by HPLC) and identity (via NMR/MS).

- Comparative SAR Studies: Test analogs with modified substituents (e.g., replacing cyclopropane with thiophene) to isolate activity drivers. For example, shows that methyl vs. ethyl substituents on triazole derivatives drastically alter actoprotective effects (8.27% vs. no activity) .

- Assay Standardization: Use consistent cell lines (e.g., A549 for cytotoxicity) and controls.

What computational methods predict interactions with biological targets?

Level: Advanced

Methodological Answer:

- Molecular Docking: Software like AutoDock Vina models binding to enzymes (e.g., kinases) by simulating π-π stacking between the pyrrolidine ring and aromatic residues.

- Molecular Dynamics (MD): Simulations (e.g., GROMACS) assess stability of the cyclopropane moiety in hydrophobic pockets over 100-ns trajectories.

- QSAR Modeling: Correlates electronic parameters (e.g., logP, polar surface area) with activity data from analogs .

What common chemical reactions does this compound undergo?

Level: Basic

Methodological Answer:

- Ester Hydrolysis: Under acidic/basic conditions, the methyl ester converts to a carboxylic acid.

- Oxidation: The thioether linkage oxidizes to sulfoxide (H₂O₂) or sulfone (mCPBA).

- Nucleophilic Substitution: The pyrrolidine nitrogen may undergo deacylation with strong nucleophiles (e.g., hydrazine) .

How does the cyclopropane moiety influence reactivity compared to other groups?

Level: Advanced

Methodological Answer:

- Steric Effects: The cyclopropane’s rigid geometry hinders nucleophilic attack at the adjacent carbonyl.

- Electronic Effects: Ring strain increases electrophilicity of the carbonyl carbon, enhancing acylation rates compared to non-strained analogs (e.g., thiophene derivatives).

- Stability: Cyclopropane’s stability under basic conditions contrasts with thiophene’s susceptibility to oxidation .

What strategies mitigate instability during storage?

Level: Advanced

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent light-induced degradation.

- Moisture Control: Use desiccants (e.g., silica gel) to avoid ester hydrolysis.

- Inert Atmosphere: Argon blankets reduce oxidation of the thioether group .

What are key intermediates in its synthesis?

Level: Basic

Methodological Answer:

- 1-(Cyclopropanecarbonyl)pyrrolidine: Formed via acylation of pyrrolidine.

- Mercapto-pyrrolidine Intermediate: Generated by reducing disulfide precursors (e.g., using DTT).

- Methyl Chloroacetate: Reacts with the thiol group to form the final thioacetate .

How to design analogs for SAR studies?

Level: Advanced

Methodological Answer:

- Core Modifications: Replace cyclopropane with other strained rings (e.g., bicyclo[1.1.1]pentane).

- Substituent Variation: Introduce electron-withdrawing groups (e.g., –NO₂) to the pyrrolidine ring.

- Bioisosteres: Substitute the thioether with sulfone or sulfonamide groups.

Example SAR Table:

| Analog Structure | Modification Site | Biological Activity (IC₅₀) |

|---|---|---|

| Cyclopropane derivative | None (parent compound) | 12 µM (A549 cells) |

| Thiophene derivative | Cyclopropane → Thiophene | 25 µM |

| Piperidine analog | Pyrrolidine → Piperidine | Inactive |

| Data adapted from comparative studies in and . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.